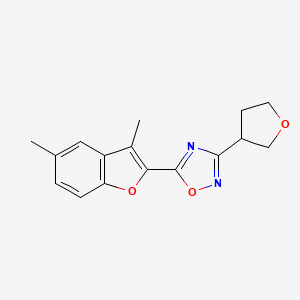
(2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate is a chemical compound that belongs to the class of benzoxathioles This compound is characterized by a benzoxathiol ring fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate typically involves the condensation of 2-aminobenzenethiol with carbonyl compounds, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with cyclohexyl isocyanate under controlled conditions to form the desired carbamate derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes the use of solvents like dichloromethane or toluene to facilitate the reaction and ensure high yield. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted benzoxathiol derivatives with varied functional groups.
Scientific Research Applications
(2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar benzothiazole ring structure and exhibit comparable biological activities.
Oxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets (2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate apart is its unique combination of a benzoxathiol ring with a carbamate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2-oxo-1,3-benzoxathiol-6-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-13(15-9-4-2-1-3-5-9)18-10-6-7-12-11(8-10)19-14(17)20-12/h6-9H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAYEKIYKLOJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC3=C(C=C2)SC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5663727.png)
![5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5663747.png)
![N'-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5663756.png)
![5-oxo-1-(3-pyridinylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5663759.png)


![3-piperidin-3-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5663783.png)
![(1S,5R)-3-[1-(4-aminocyclohexyl)triazole-4-carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5663786.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]benzamide](/img/structure/B5663794.png)
![4-{5-[(3,4-DIETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}-1,2,5-OXADIAZOL-3-AMINE](/img/structure/B5663798.png)
![4-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5663802.png)
![2-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5663808.png)
![2,3-dihydro-1H-inden-5-yl-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone](/img/structure/B5663810.png)
![7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5663817.png)
